

# Givosiran in the Therapeutic Landscape of Acute Hepatic Porphyria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of **Givosiran** with other therapeutic options for Acute Hepatic Porphyria (AHP), tailored for researchers, scientists, and drug development professionals. It delves into the mechanisms of action, presents key experimental data from clinical trials, and outlines the methodologies of these pivotal studies.

### **Introduction to Acute Hepatic Porphyria (AHP)**

Acute Hepatic Porphyria (AHP) is a family of rare, inherited metabolic disorders characterized by defects in specific enzymes of the heme biosynthesis pathway in the liver.[1][2] This enzymatic deficiency, coupled with the upregulation of the first and rate-limiting enzyme, aminolevulinate synthase 1 (ALAS1), leads to the accumulation of neurotoxic intermediates: delta-aminolevulinic acid (ALA) and porphobilinogen (PBG).[3][4] The accumulation of these neurotoxins is responsible for the characteristic symptoms of AHP, which include severe, diffuse abdominal pain, nausea, vomiting, and neurological dysfunction, manifesting as acute, potentially life-threatening attacks.[5][6]

#### **Givosiran: A Targeted RNAi Therapeutic**

**Givosiran** (Givlaari®) is a subcutaneously administered RNA interference (RNAi) therapeutic approved for the treatment of adults with AHP.[7][8][9] It represents a novel approach by directly targeting the root cause of porphyrin precursor accumulation.

#### **Mechanism of Action**







**Givosiran** is designed to specifically target the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes.[3][10] The therapy consists of a small interfering RNA (siRNA) molecule conjugated to N-acetylgalactosamine (GalNAc) ligands. These ligands bind with high affinity to the asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes, facilitating targeted delivery to the liver.[2][3]

Once inside the hepatocyte, the siRNA is released into the cytoplasm and engages the RNA-induced silencing complex (RISC).[3] The RISC complex then uses the siRNA strand to identify and cleave the ALAS1 mRNA, leading to its degradation.[3][9] This reduction in ALAS1 mRNA levels results in decreased synthesis of the ALAS1 enzyme, thereby reducing the production and accumulation of the neurotoxic intermediates ALA and PBG.[1][11]





Click to download full resolution via product page

**Caption:** Givosiran's RNAi-mediated mechanism of action in hepatocytes.



Check Availability & Pricing

## **Comparison with Other AHP Therapies**

While **Givosiran** is a prophylactic treatment aimed at preventing attacks, other therapies are primarily used for the management of acute attacks.

| Feature               | Givosiran (Givlaari®)                                                      | Hemin (Panhematin®)                                                                             |
|-----------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Mechanism of Action   | RNAi-mediated degradation of ALAS1 mRNA, reducing enzyme synthesis.[3][10] | Replenishes hepatic heme pool, providing negative feedback inhibition on ALAS1 activity.[3][12] |
| Primary Use           | Prophylaxis to prevent recurrent AHP attacks.[8][13]                       | Treatment of acute AHP attacks.[4][12] Sometimes used off-label for prophylaxis.                |
| Administration        | Subcutaneous injection, once monthly.[7]                                   | Intravenous infusion, typically over several consecutive days during an attack.[12]             |
| Key Efficacy Endpoint | Reduction in the annualized attack rate (AAR).[2][14]                      | Alleviation of symptoms and reduction of porphyrin precursors during an acute attack.[12]       |

#### Other Therapeutic Approaches:

- Glucose Loading: Intravenous administration of glucose can be used for mild attacks to help suppress ALAS1 expression.[4]
- Liver Transplantation: This remains the only curative treatment for patients with severe, recurrent attacks who are refractory to other treatments.[4]

## Clinical Efficacy and Safety of Givosiran

The primary evidence for **Givosiran**'s efficacy and safety comes from the ENVISION Phase 3 clinical trial.



#### **ENVISION Phase 3 Trial: Experimental Protocol**

Objective: To evaluate the efficacy and safety of **Givosiran** in patients with AHP who experience recurrent attacks.[15]

Study Design: A randomized, double-blind, placebo-controlled, multinational study. The trial consisted of a 6-month double-blind period followed by a 30-month open-label extension (OLE) period.[15][16]

Patient Population: 94 patients aged 12 years and older with a confirmed diagnosis of AHP and a history of at least two porphyria attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin at home in the preceding 6 months.[15]

Intervention: Patients were randomized 1:1 to receive either **Givosiran** 2.5 mg/kg or a matching placebo, administered subcutaneously once monthly for 6 months.[15] Prophylactic hemin was discontinued prior to the study, but hemin was permitted for the treatment of acute attacks.[8][15]

Primary Endpoint: The annualized rate of composite porphyria attacks (defined as those requiring hospitalization, urgent care, or IV hemin at home) during the 6-month double-blind period.[14][15]

Secondary Endpoints: Included assessments of urinary ALA and PBG levels, hemin use, daily pain scores, and quality of life.[2][17]



Click to download full resolution via product page

**Caption:** Simplified workflow of the ENVISION Phase 3 clinical trial.

#### **Key Quantitative Data**



The ENVISION trial demonstrated a significant reduction in the rate of porphyria attacks in patients treated with **Givosiran** compared to placebo.

Table 1: Efficacy Results from the 6-Month Double-Blind Period of the ENVISION Trial

| Endpoint                             | Givosiran (N=48) | Placebo (N=46) | % Reduction                  |
|--------------------------------------|------------------|----------------|------------------------------|
| Mean Annualized<br>Attack Rate (AAR) | 1.9[14]          | 6.5[14]        | 70%[8][14]                   |
| Patients with Zero<br>Attacks        | 50%[2]           | 17%[2]         | -                            |
| Median Annualized Days of Hemin Use  | 0                | 16.2[18]       | 97% (in crossover group)[18] |

Long-term data from the open-label extension period showed that the benefits of **Givosiran** were sustained for up to 36 months, with a continued low annualized attack rate and sustained reductions in ALA and PBG levels.[15][17][19]

#### **Safety and Tolerability**

Table 2: Common Adverse Reactions in the ENVISION Trial (Placebo-Controlled Period)

| Adverse Reaction                      | Givosiran (%) | Placebo (%) |
|---------------------------------------|---------------|-------------|
| Injection Site Reactions              | 25%[14]       | 9%          |
| Nausea                                | 21%           | 11%         |
| Transaminase Elevations (ALT ≥3x ULN) | 15%           | 2%          |
| Renal-related Adverse<br>Reaction     | 15%[14]       | 7%          |
| Fatigue                               | 14%[18]       | 9%          |

**Givosiran**'s label also includes warnings for anaphylactic reactions, hepatic toxicity, and renal toxicity.[14][17] Increases in serum creatinine and decreases in the estimated glomerular



filtration rate (eGFR) have been reported.[14]

## **Givosiran and Combination Therapy Considerations**

Currently, there are no clinical trial data evaluating **Givosiran** in a prophylactic combination regimen with other AHP therapies. The existing treatment paradigm positions **Givosiran** as a foundational prophylactic therapy, with other treatments like hemin reserved for the management of breakthrough attacks.[20] Patients on **Givosiran** who experience an acute attack should receive treatment with hemin while continuing their monthly **Givosiran** dose.[20]

Drug-Drug Interactions: **Givosiran** may increase the concentration of drugs that are substrates of CYP1A2 and CYP2D6 enzymes.[14][21] Therefore, caution is advised when coadministering **Givosiran** with substrates of these enzymes, especially those with a narrow therapeutic index.[9][20]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Givosiran for the treatment of acute hepatic porphyria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Givosiran as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. youtube.com [youtube.com]
- 7. givlaarihcp.com [givlaarihcp.com]
- 8. caresource.com [caresource.com]
- 9. porphyrianews.com [porphyrianews.com]
- 10. What is the mechanism of Givosiran Sodium? [synapse.patsnap.com]
- 11. What Is GIVLAARI® (givosiran)? [givlaari.com]
- 12. New Acute Hepatic Porphyria treatments 2025 | Everyone.org [everyone.org]
- 13. Novel treatment options for acute hepatic porphyrias PMC [pmc.ncbi.nlm.nih.gov]
- 14. givlaarihcp.com [givlaarihcp.com]
- 15. iris.unimore.it [iris.unimore.it]
- 16. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. mims.com [mims.com]
- 19. New Long-Term Results for GIVLAARI® (givosiran) Presented at ASH Annual Meeting & Exposition - Alnylam [capella.alnylam.com]
- 20. Givosiran: a targeted treatment for acute intermittent porphyria PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Drug-Drug Interaction Study Evaluating the Effect of Givosiran, a Small Interfering Ribonucleic Acid, on Cytochrome P450 Activity in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Givosiran in the Therapeutic Landscape of Acute Hepatic Porphyria: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604130#givosiran-in-combination-with-other-potential-ahp-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com